Structural Divergence from Furan-2-carboxamide Analogue and Impact on Target Binding
The closest publicly characterized structural analogue is N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, which substitutes the 2-iodophenyl ring of the target compound with a furan ring. In BindingDB assay records, this furan analogue exhibits IC50 values of 3,920 nM against TRAC-1 (Nuclear receptor corepressor 2) and 10,100 nM against the 26S proteasome non-ATPase regulatory subunit 14 [1]. No equivalent bioactivity data for the 2-iodobenzamide target compound is publicly available from curated primary databases, precluding a direct quantitative comparison [2]. However, the replacement of the electron-rich furan with the electron-deficient, polarizable 2-iodophenyl group is anticipated to alter both binding potency and selectivity based on established halogen-bonding SAR principles observed in benzothiazole kinase inhibitor programs [3].
| Evidence Dimension | TRAC-1 and 26S proteasome inhibitory activity |
|---|---|
| Target Compound Data | No publicly curated bioactivity data available in BindingDB or ChEMBL as of this analysis [2]. |
| Comparator Or Baseline | Furan analogue: IC50 3,920 nM (TRAC-1), IC50 10,100 nM (26S proteasome) [1]. |
| Quantified Difference | Not calculable; target compound binding affinity unknown. |
| Conditions | In vitro enzyme inhibition assays; exact conditions per PubChem AID 463257 and AID 602368. |
Why This Matters
The structural divergence at the amide terminus represents a rational SAR step, and procurement of the 2-iodobenzamide variant is justified if a research program aims to probe the role of halogen bonding or electron-withdrawing effects in this specific scaffold.
- [1] BindingDB. BDBM75966: N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=75966 View Source
- [2] ChEMBL/EBI. Database search for CHEMBL compound corresponding to CAS 477486-62-7. Access date: April 2026. No curated bioactivity records found. View Source
- [3] Mackinnon CH, Lau K, Burch JD, et al. Structure-based design and synthesis of potent benzothiazole inhibitors of interleukin-2 inducible T cell kinase (ITK). Bioorg Med Chem Lett. 2013;23:6331-6335. View Source
